Lipophilicity Comparison: Meta- vs. Ortho-Amino Isomer
The target compound, with its amino group at the meta (3-) position of the pendant phenyl ring, exhibits a calculated LogP of 3.52, whereas the ortho-amino positional isomer 3-(2-aminophenyl)-5-methylbenzoic acid (CAS 885278-11-5) yields a calculated XlogP of 2.8 [1]. This ΔLogP of approximately 0.7 units indicates that the target compound is roughly 5-fold more lipophilic by partition coefficient, a difference that can meaningfully impact membrane permeability, plasma protein binding, and pharmacokinetic behavior in downstream applications [2].
| Evidence Dimension | Calculated lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP 3.52 (Chemsrc calculation) |
| Comparator Or Baseline | 3-(2-Aminophenyl)-5-methylbenzoic acid (CAS 885278-11-5): XlogP 2.8 (Lookchem calculation) |
| Quantified Difference | ΔLogP ≈ 0.72 (target more lipophilic; ~5.2-fold higher computed partition coefficient) |
| Conditions | In silico calculation; Chemsrc vs. Lookchem platforms using different algorithms (LogP vs. XlogP); cross-study comparison caveat applies |
Why This Matters
Higher lipophilicity favors membrane permeation in cell-based assays and may influence off-target binding profiles, making the target isomer the preferred choice when passive diffusion is a critical parameter in a screening cascade.
- [1] Chemsrc (CAS 1261943-31-0, LogP 3.52360); Lookchem (CAS 885278-11-5, XlogP 2.8). Comparative calculated lipophilicity for meta-amino vs. ortho-amino biphenyl-3-carboxylic acid isomers. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Foundational reference for ΔLogP-to-partition ratio interpretation). View Source
